4-(3-Bromo-2-methylphenyl)-1-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Bromo-2-methylphenyl)-1-methyl-1H-pyrazole is an organic compound characterized by a pyrazole ring substituted with a 3-bromo-2-methylphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-2-methylphenyl)-1-methyl-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.
Bromination and methylation: The phenyl ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Methylation of the pyrazole nitrogen can be carried out using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-2-methylphenyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Coupling reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, 4-(3-Bromo-2-methylphenyl)-1-methyl-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and dyes. Its reactivity and stability make it suitable for various applications.
Mechanism of Action
The mechanism by which 4-(3-Bromo-2-methylphenyl)-1-methyl-1H-pyrazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and methyl groups can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chloro-2-methylphenyl)-1-methyl-1H-pyrazole
- 4-(3-Fluoro-2-methylphenyl)-1-methyl-1H-pyrazole
- 4-(3-Iodo-2-methylphenyl)-1-methyl-1H-pyrazole
Uniqueness
Compared to its analogs, 4-(3-Bromo-2-methylphenyl)-1-methyl-1H-pyrazole may exhibit unique reactivity and biological activity due to the presence of the bromine atom. Bromine’s size and electronegativity can significantly influence the compound’s chemical behavior and interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C11H11BrN2 |
---|---|
Molecular Weight |
251.12 g/mol |
IUPAC Name |
4-(3-bromo-2-methylphenyl)-1-methylpyrazole |
InChI |
InChI=1S/C11H11BrN2/c1-8-10(4-3-5-11(8)12)9-6-13-14(2)7-9/h3-7H,1-2H3 |
InChI Key |
MMUOKLZCUPYLBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Br)C2=CN(N=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.